N-[2-(4-methylphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-[2-(4-methylphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a synthetic organic compound characterized by its complex aromatic structure. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methylphenol with a suitable halogenating agent to form 4-methylphenoxy halide.
Coupling with Trifluoromethylated Benzene: The phenoxy intermediate is then coupled with a trifluoromethylated benzene derivative under conditions that promote nucleophilic aromatic substitution.
Pyridine Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenoxy ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-methylphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable for introducing fluorine atoms into organic compounds, which can significantly alter their chemical properties.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its unique structure allows it to bind to specific proteins or enzymes, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable feature in drug design.
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings, where its chemical stability and unique properties are advantageous.
Mechanism of Action
The mechanism by which N-[2-(4-methylphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, influencing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chloro-2-methylphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- N-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Uniqueness
Compared to similar compounds, N-[2-(4-methylphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to the presence of the 4-methylphenoxy group. This structural feature can influence its chemical reactivity and interaction with biological targets, potentially offering distinct advantages in specific applications.
Properties
Molecular Formula |
C20H15F3N2O2 |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
N-[2-(4-methylphenoxy)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H15F3N2O2/c1-13-4-7-16(8-5-13)27-18-9-6-15(20(21,22)23)11-17(18)25-19(26)14-3-2-10-24-12-14/h2-12H,1H3,(H,25,26) |
InChI Key |
MPFPZIJBXYKDIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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